molecular formula C8H10ClNO3S B2853029 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide CAS No. 1549835-54-2

3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide

Cat. No. B2853029
CAS RN: 1549835-54-2
M. Wt: 235.68
InChI Key: WTWWOYGSYZEMTP-UHFFFAOYSA-N
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Description

3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 1549835-54-2 . It has a molecular weight of 235.69 and its IUPAC name is 3-chloro-5-(methoxymethyl)benzenesulfonamide . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide is 1S/C8H10ClNO3S/c1-13-5-6-2-7(9)4-8(3-6)14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide is a powder that is stored at room temperature .

Scientific Research Applications

Chiral Stationary Phases for High-Performance Liquid Chromatography (HPLC)

A novel type of β-cyclodextrin-bonded chiral stationary phase (CSP) has been synthesized using a derivative of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide. This CSP exhibits excellent separation selectivity for aromatic positional isomers and enantiomers of a wide range of chiral drug compounds. The presence of electron-withdrawing chlorine and electron-donating methyl groups contributes significantly to the chromatographic separations .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-chloro-5-(methoxymethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c1-13-5-6-2-7(9)4-8(3-6)14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWWOYGSYZEMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC(=C1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide

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